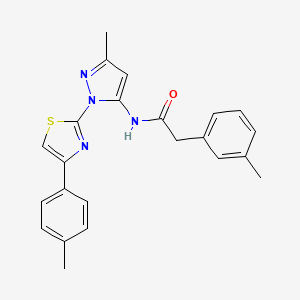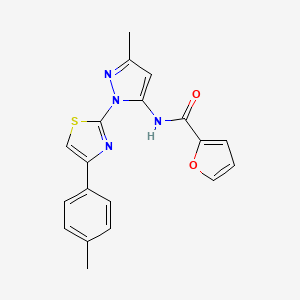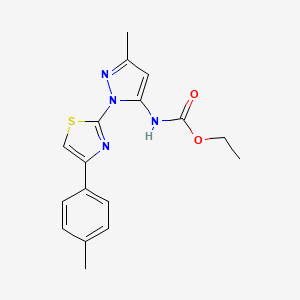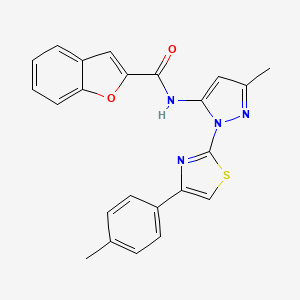
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Vue d'ensemble
Description
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide, also known as PIM447, is a small molecule inhibitor of the PIM kinase family. PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the inhibition of cancer cell growth and survival.
Mécanisme D'action
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide inhibits the activity of PIM kinases, which are overexpressed in many types of cancer. PIM kinases promote cancer cell survival and proliferation by regulating several signaling pathways, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide blocks the activity of PIM kinases, leading to the inhibition of these signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide inhibits the activity of PIM kinases, leading to the inhibition of cancer cell growth and survival. In vivo studies have shown that N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide inhibits tumor growth in mouse models of leukemia, lymphoma, and solid tumors. N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide in lab experiments is its specificity for PIM kinases. N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide does not inhibit other kinases, making it a useful tool for studying the role of PIM kinases in cancer. However, one limitation of using N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is its solubility. N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is poorly soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide. One direction is the development of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide as a cancer therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide in patients with leukemia and lymphoma. Another direction is the study of the role of PIM kinases in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective PIM kinase inhibitors is an area of active research.
Applications De Recherche Scientifique
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Several preclinical studies have shown that N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide inhibits the growth and survival of cancer cells, including leukemia, lymphoma, multiple myeloma, and solid tumors. N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-14-7-9-16(10-8-14)18-13-30-23(24-18)27-21(11-15(2)26-27)25-22(28)20-12-17-5-3-4-6-19(17)29-20/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMZSMSTPVZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




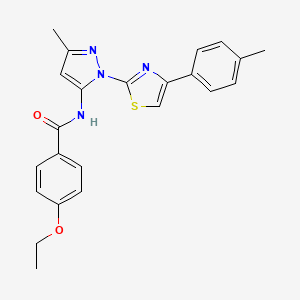
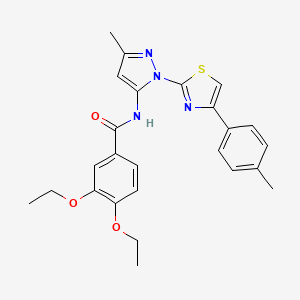
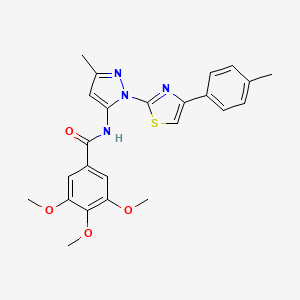

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B3201271.png)


